molecular formula C9H15IN2O B2989233 1-ethyl-4-iodo-5-(isopropoxymethyl)-1H-pyrazole CAS No. 1856041-90-1

1-ethyl-4-iodo-5-(isopropoxymethyl)-1H-pyrazole

Cat. No. B2989233
CAS RN: 1856041-90-1
M. Wt: 294.136
InChI Key: BSVKXANPUWYYBP-UHFFFAOYSA-N
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Description

1-Ethyl-4-iodo-5-(isopropoxymethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. It is a potent and selective inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in a variety of physiological processes. The compound has gained significant attention in recent years due to its potential use in the treatment of several diseases, including cancer, Alzheimer's disease, and diabetes.

Mechanism of Action

1-Ethyl-4-iodo-5-(isopropoxymethyl)-1H-pyrazole works by inhibiting the activity of the enzyme glycogen synthase kinase-3 (1-ethyl-4-iodo-5-(isopropoxymethyl)-1H-pyrazole). 1-ethyl-4-iodo-5-(isopropoxymethyl)-1H-pyrazole is involved in a variety of physiological processes, including cell proliferation, differentiation, and apoptosis. By inhibiting 1-ethyl-4-iodo-5-(isopropoxymethyl)-1H-pyrazole, 1-ethyl-4-iodo-5-(isopropoxymethyl)-1H-pyrazole is able to modulate these processes, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-ethyl-4-iodo-5-(isopropoxymethyl)-1H-pyrazole are varied and complex. In cancer cells, the compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In animal models of Alzheimer's disease, the compound has been shown to improve cognitive function, possibly by reducing inflammation and oxidative stress in the brain. Finally, in animal models of diabetes, the compound has been shown to improve glucose metabolism, possibly by increasing insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-ethyl-4-iodo-5-(isopropoxymethyl)-1H-pyrazole is its potent and selective inhibition of 1-ethyl-4-iodo-5-(isopropoxymethyl)-1H-pyrazole. This makes it a valuable tool for studying the role of 1-ethyl-4-iodo-5-(isopropoxymethyl)-1H-pyrazole in various physiological processes. However, the compound has some limitations as well. For example, it is relatively expensive and difficult to synthesize, which may limit its widespread use in laboratory experiments.

Future Directions

There are several future directions for research on 1-ethyl-4-iodo-5-(isopropoxymethyl)-1H-pyrazole. One area of interest is the compound's potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and duration of treatment, as well as the potential side effects of the compound. Additionally, research is needed to determine the mechanism by which the compound improves cognitive function in animal models of Alzheimer's disease. Finally, further studies are needed to determine the potential use of the compound in the treatment of diabetes, including its effects on insulin sensitivity and glucose metabolism.
Conclusion:
1-Ethyl-4-iodo-5-(isopropoxymethyl)-1H-pyrazole is a promising compound with potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and diabetes. Its potent and selective inhibition of 1-ethyl-4-iodo-5-(isopropoxymethyl)-1H-pyrazole makes it a valuable tool for studying the role of this enzyme in various physiological processes. While the compound has some limitations, its potential benefits make it an important area of research for the future.

Synthesis Methods

The synthesis of 1-ethyl-4-iodo-5-(isopropoxymethyl)-1H-pyrazole is a complex process that involves several steps. The most common method for synthesizing this compound involves the reaction of 4-iodo-1H-pyrazole with ethyl isopropyl ketone in the presence of a strong base such as potassium carbonate. The resulting product is then treated with paraformaldehyde and hydrogen chloride to form the final compound.

Scientific Research Applications

1-Ethyl-4-iodo-5-(isopropoxymethyl)-1H-pyrazole has been extensively studied for its potential use in the treatment of several diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, the compound has been found to improve cognitive function in animal models of Alzheimer's disease, suggesting that it may have potential as a treatment for this debilitating condition. Finally, 1-ethyl-4-iodo-5-(isopropoxymethyl)-1H-pyrazole has been shown to improve glucose metabolism in animal models of diabetes, indicating that it may have potential as a treatment for this disease as well.

properties

IUPAC Name

1-ethyl-4-iodo-5-(propan-2-yloxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15IN2O/c1-4-12-9(6-13-7(2)3)8(10)5-11-12/h5,7H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVKXANPUWYYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)I)COC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-4-iodo-5-(isopropoxymethyl)-1H-pyrazole

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